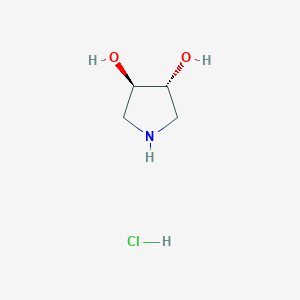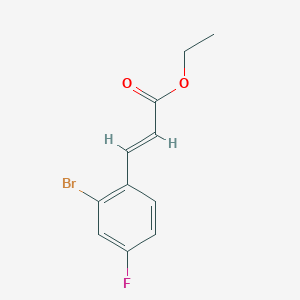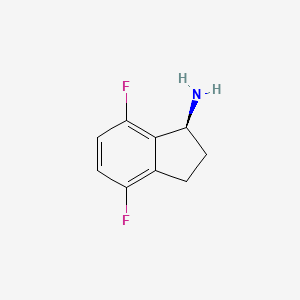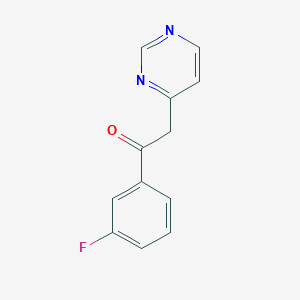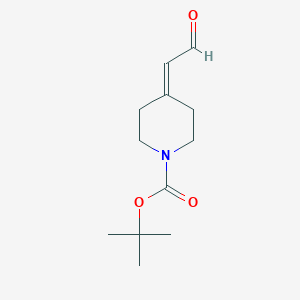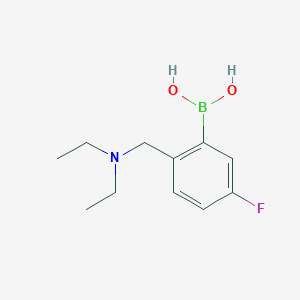
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid
Overview
Description
“(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydrogens and one oxygen atom . They are known for their ability to form stable covalent bonds with sugars, amines, and other organic compounds . This particular compound contains a diethylamino group and a fluorophenyl group attached to the boron atom .
Molecular Structure Analysis
The molecular formula of “(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid” is C11H17BFNO2 . It contains a boron atom bonded to an oxygen atom (forming the boronic acid group), a fluorine atom (part of the fluorophenyl group), and a nitrogen atom (part of the diethylamino group).
Chemical Reactions Analysis
Boronic acids, including “(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid”, are known for their ability to participate in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is widely used in organic synthesis . In this reaction, a boronic acid reacts with an organic halide or triflate in the presence of a palladium catalyst to form a new carbon-carbon bond .
Scientific Research Applications
Catalysis
Boronic acids can be used in various catalytic processes, including Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Sensing Applications
They are often used in sensing applications due to their ability to interact with cis-diols. This includes glucose sensing, which is crucial for diabetes management .
Material Science
They can be functionalized onto materials for the separation, immobilization, and detection of glycoproteins, which has applications in biosensing .
Mechanism of Action
Target of Action
Boronic acids are generally known to be involved in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid are related to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres . These transformations can lead to the formation of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
Organoboron compounds are generally known to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in the formation of carbon–carbon bonds due to its mild and functional group tolerant reaction conditions .
Action Environment
The action of (2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid can be influenced by environmental factors. For instance, the utility of organoboron compounds in synthesis can be tempered by their sensitivity to air and moisture .
properties
IUPAC Name |
[2-(diethylaminomethyl)-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BFNO2/c1-3-14(4-2)8-9-5-6-10(13)7-11(9)12(15)16/h5-7,15-16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGQILQHXLPQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Diethylamino)methyl)-5-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



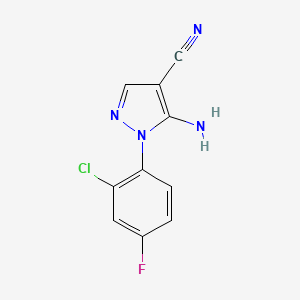
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398864.png)



